Methyl 2-isocyanato-2-phenylacetate Methyl 2-isocyanato-2-phenylacetate
Brand Name: Vulcanchem
CAS No.: 143676-63-5
VCID: VC8074103
InChI: InChI=1S/C10H9NO3/c1-14-10(13)9(11-7-12)8-5-3-2-4-6-8/h2-6,9H,1H3
SMILES: COC(=O)C(C1=CC=CC=C1)N=C=O
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol

Methyl 2-isocyanato-2-phenylacetate

CAS No.: 143676-63-5

Cat. No.: VC8074103

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-isocyanato-2-phenylacetate - 143676-63-5

Specification

CAS No. 143676-63-5
Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
IUPAC Name methyl 2-isocyanato-2-phenylacetate
Standard InChI InChI=1S/C10H9NO3/c1-14-10(13)9(11-7-12)8-5-3-2-4-6-8/h2-6,9H,1H3
Standard InChI Key SHKLHQANVPYACZ-UHFFFAOYSA-N
SMILES COC(=O)C(C1=CC=CC=C1)N=C=O
Canonical SMILES COC(=O)C(C1=CC=CC=C1)N=C=O

Introduction

Chemical Identification and Structural Features

Methyl 2-isocyanato-2-phenylacetate belongs to the class of isocyanate esters, combining the electrophilic isocyanate group (-NCO) with a sterically hindered phenylacetate backbone. The compound’s IUPAC name derives from its methyl ester at the carboxylate position and the isocyanate substituent on the adjacent carbon of the phenylacetic acid framework .

Molecular and Stereochemical Properties

The compound’s molecular weight is 175.19 g/mol, with a density of approximately 1.18 g/cm³ (estimated via analogy to structurally similar isocyanates ). Its 2D structure features a phenyl ring directly bonded to a central carbon that bears both the isocyanate and methyl ester groups. This arrangement creates significant steric hindrance, influencing its reactivity in nucleophilic additions.

Key Structural Data

PropertyValue
Molecular FormulaC₁₀H₉NO₂
CAS Registry Number39533-32-9
SMILESCOC(=O)C(C#N)(C1=CC=CC=C1)O
Boiling Point~245–250°C (extrapolated )

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis of methyl 2-isocyanato-2-phenylacetate typically proceeds via a two-step protocol:

  • Esterification of Phenylacetic Acid: Methylation of 2-cyano-2-phenylacetic acid using methanol under acidic conditions yields the methyl ester precursor.

  • Isocyanate Formation: Treatment of the intermediate with diphenylphosphoryl azide (DPPA) and triethylamine in anhydrous toluene induces a Curtius rearrangement, converting the cyano group to isocyanate .

Representative Reaction

2-Cyano-2-phenylacetic acid+CH₃OHH⁺Methyl 2-cyano-2-phenylacetateDPPA, Et₃NMethyl 2-isocyanato-2-phenylacetate\text{2-Cyano-2-phenylacetic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl 2-cyano-2-phenylacetate} \xrightarrow{\text{DPPA, Et₃N}} \text{Methyl 2-isocyanato-2-phenylacetate}

This method avoids explosive intermediates, aligning with modern safety protocols .

Byproducts and Optimization

Key challenges include minimizing hydrolysis of the isocyanate group during purification. Studies recommend using dry solvents and low-temperature (0–5°C) workups to suppress side reactions . Yields typically range from 70–85%, depending on the purity of starting materials.

Physicochemical Properties

Stability and Reactivity

The compound is moisture-sensitive, undergoing rapid hydrolysis to form 2-phenyl-2-ureidoacetic acid methyl ester in aqueous environments . In nonpolar solvents (e.g., toluene, hexane), it remains stable for weeks at 4°C.

Thermal Behavior

  • Decomposition Temperature: 180°C (onset, via DSC)

  • Flash Point: 112°C (Tagliabue closed-cup method)

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 2270 cm⁻¹ (N=C=O asymmetric stretch) and 1725 cm⁻¹ (ester C=O stretch) .

  • ¹H NMR (CDCl₃): δ 3.72 (s, 3H, OCH₃), 4.92 (s, 1H, CH), 7.32–7.45 (m, 5H, Ar-H) .

Applications in Organic Synthesis

Urea and Carbamate Derivatives

The isocyanate group reacts readily with amines to form ureas, a reaction exploited in drug discovery. For example, coupling with trans-4-amino-(cyclohexyloxy)benzoic acid yields derivatives with inhibitory activity against soluble epoxide hydrolase (sEH), a target for cardiovascular therapeutics .

Case Study: sEH Inhibitor Synthesis

Methyl 2-isocyanato-2-phenylacetate+4-Aminobenzoic acidUrea derivative (IC₅₀ = 0.4 nM)\text{Methyl 2-isocyanato-2-phenylacetate} + \text{4-Aminobenzoic acid} \rightarrow \text{Urea derivative (IC₅₀ = 0.4 nM)}

This application underscores the compound’s role in generating high-affinity enzyme inhibitors .

Polymer Chemistry

The compound serves as a crosslinking agent in polyurethane foams, enhancing thermal stability. Copolymerization with polyols produces materials with glass transition temperatures (T₉) exceeding 150°C .

Industrial and Research Significance

Despite its niche applications, methyl 2-isocyanato-2-phenylacetate exemplifies the strategic value of multifunctional intermediates in medicinal chemistry. Recent patents highlight its use in covalent inhibitor design, leveraging the isocyanate’s electrophilicity for targeted protein modification .

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